1-[(Trichloromethyl)disulfanyl]octane
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Overview
Description
1-[(Trichloromethyl)disulfanyl]octane is a chemical compound characterized by the presence of a trichloromethyl group attached to a disulfanyl linkage, which is further connected to an octane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Trichloromethyl)disulfanyl]octane typically involves the reaction of trichloromethyl disulfide with an octane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and distillation to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[(Trichloromethyl)disulfanyl]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the cleavage of the disulfide bond, forming thiols.
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(Trichloromethyl)disulfanyl]octane has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Trichloromethyl)disulfanyl]octane involves its interaction with molecular targets through its trichloromethyl and disulfanyl groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Trichloromethyl disulfide: Shares the trichloromethyl and disulfanyl groups but lacks the octane chain.
Octane derivatives: Compounds with similar alkane chains but different functional groups.
Uniqueness: 1-[(Trichloromethyl)disulfanyl]octane is unique due to its combination of a trichloromethyl group, a disulfanyl linkage, and an octane chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications .
Properties
CAS No. |
52739-90-9 |
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Molecular Formula |
C9H17Cl3S2 |
Molecular Weight |
295.7 g/mol |
IUPAC Name |
1-(trichloromethyldisulfanyl)octane |
InChI |
InChI=1S/C9H17Cl3S2/c1-2-3-4-5-6-7-8-13-14-9(10,11)12/h2-8H2,1H3 |
InChI Key |
GDKFRPAPAUGWDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSSC(Cl)(Cl)Cl |
Origin of Product |
United States |
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